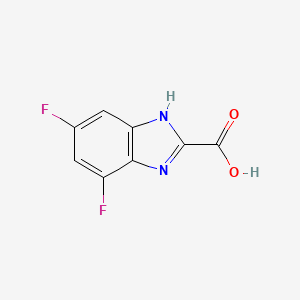
4,6-Difluorobenzimidazole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluorobenzimidazole-2-carboxylic Acid is a fluorine-containing benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluorobenzimidazole-2-carboxylic Acid typically involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours . Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides a mild, acid-free, and efficient synthesis route .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve the condensation of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .
化学反応の分析
Types of Reactions: 4,6-Difluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring, leading to different functionalized derivatives.
Substitution: The fluorine atoms in the benzimidazole ring can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various quinazoline and pyrazoloquinazoline derivatives .
科学的研究の応用
4,6-Difluorobenzimidazole-2-carboxylic Acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4,6-Difluorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to biological targets, leading to increased biological activity. The compound can inhibit enzymes and receptors involved in various biological processes, such as the angiotensin II receptor .
類似化合物との比較
5,6-Difluorobenzimidazole: Another fluorine-containing benzimidazole with similar biological activities.
2-Phenylbenzimidazole: A benzimidazole derivative with significant anticancer activity.
Imidazo[4,5-b]pyridine: A compound with structural similarity to benzimidazoles and diverse biological activities.
Uniqueness: 4,6-Difluorobenzimidazole-2-carboxylic Acid is unique due to the specific positioning of the fluorine atoms, which enhances its biological activity and stability compared to other benzimidazole derivatives .
特性
分子式 |
C8H4F2N2O2 |
|---|---|
分子量 |
198.13 g/mol |
IUPAC名 |
4,6-difluoro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-7(12-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChIキー |
SORRXOQUUUEHEP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=N2)C(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


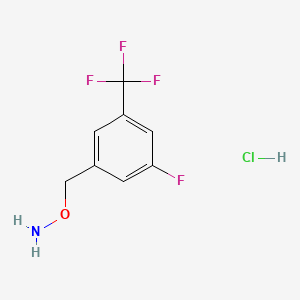
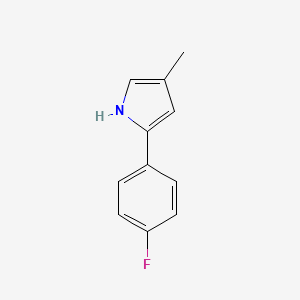
![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)



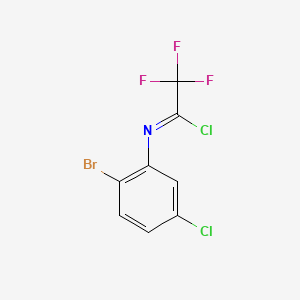


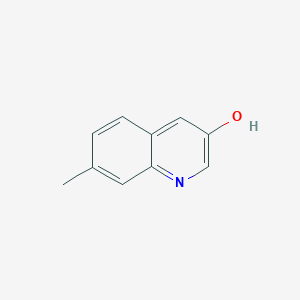



![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)
